4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole (BTA) derivatives possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .
Synthesis Analysis
The synthesis of benzothiazole (BT) sulfonamides, which are structurally similar to the compound , starts from simple commercially available building blocks (benzo [d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole (BT) sulfonamides include S oxidation/S-N coupling, S-N coupling/S-oxidation, and S-oxidation/S-F bond formation/SuFEx . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the yield, melting point, and NMR data of similar compounds have been reported .Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of 4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, specifically isoxazole derivatives, possess significant anticancer activity. These compounds have demonstrated effectiveness against various cancer cell lines, including Colo205, U937, MCF7, and A549. One compound, in particular, induced G2/M cell cycle arrest and p53 activation, leading to apoptosis through mitochondrial-dependent pathways. This highlights the potential of these compounds as small-molecule activators of p53, offering a promising approach for cancer treatment, especially in colon cancer models (Kumbhare et al., 2014).
Antimicrobial Activities
Compounds synthesized from derivatives of this compound have been evaluated for their antimicrobial activities. A study synthesized Schiff bases and evaluated them against Mycobacterium smegmatis, revealing significant anti-microbial activity. This suggests the potential utility of these compounds in developing new antimicrobial agents, which is crucial in the fight against resistant bacterial strains (Yolal et al., 2012).
Synthesis and Evaluation for Anticonvulsant Activity
Derivatives of this compound were also synthesized and evaluated for their anticonvulsant activities. These studies found several compounds with significant efficacy in maximal electroshock (MES) test models, suggesting potential applications in developing new anticonvulsant drugs. Such findings underscore the versatility of this chemical scaffold in generating therapeutically relevant molecules (Zhang et al., 2010).
Photophysical Properties
Research into the photophysical properties of fluorinated liquid crystals, including those derived from this compound, has provided insights into their potential applications in materials science. The studies explore the effect of solvent and substituent on the spectral shifts in the UV-visible region, offering valuable information for enhancing the UV stability of these molecules, which is critical for their application in various optical and electronic devices (Praveen & Ojha, 2012).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withp53 , a protein that plays a crucial role in preventing cancer formation, thus acting as a tumor suppressor.
Mode of Action
Related compounds have been found to regulate the cell cycle and apoptosis byactivating p53 via mitochondrial-dependent pathways . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cell cycle regulation and apoptosis.
Biochemical Pathways
The compound likely affects the p53 pathway . Activation of p53 can lead to an increase in the expression of Bax , a pro-apoptotic protein, and a decrease in the expression of Bcl-2 , an anti-apoptotic protein . This imbalance can lead to apoptosis , or programmed cell death .
Result of Action
Related compounds have been found to induceG2/M cell cycle arrest and apoptosis in cancer cells . This suggests that the compound might have similar effects.
Safety and Hazards
The safety and hazards associated with similar compounds have been reported. For instance, conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen fluoride, and sulfur oxides .
Future Directions
Benzothiazole derivatives have shown potential as anticancer agents, and further biological testing in in vivo colon cancer models is suggested . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax was altered, which resulted in apoptosis by accelerating the expression of caspases . Thus, these compounds can be considered as potential small-molecule activators of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis .
Biochemical Analysis
Biochemical Properties
Thiazoles, the class of compounds it belongs to, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .
Cellular Effects
Some derivatives of this compound have shown anti-cancer activity against various cancer cell lines . They have been found to induce cell cycle arrest and apoptosis, potentially through the activation of p53, a key protein involved in cell cycle regulation .
Molecular Mechanism
It is known that thiazole derivatives can alter the balance of key mitochondrial proteins such as Bcl-2 and Bax, resulting in apoptosis by accelerating the expression of caspases .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3OS2/c1-20-9-5-3-7-11-13(9)18-15(22-11)19-14-17-12-8(16)4-2-6-10(12)21-14/h2-7H,1H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXPKVCNVBPZOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(C=CC=C4S3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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